molecular formula C9H8F3NO2 B1531120 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 1233967-21-9

1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1531120
CAS No.: 1233967-21-9
M. Wt: 219.16 g/mol
InChI Key: FSPCNMKOGZYFDC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone featuring a 2-amino-6-methoxyphenyl group attached to a trifluoroacetyl moiety. The methoxy group at the 6-position acts as an electron-donating substituent, increasing the electron density of the aromatic ring and influencing reactivity in electrophilic substitutions. This compound is utilized as a pharmaceutical intermediate and building block in organic synthesis .

Properties

IUPAC Name

1-(2-amino-6-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(13)7(6)8(14)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPCNMKOGZYFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-amino-6-methoxybenzene as the starting material.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethylating agents under controlled conditions.

  • Oxidation: The resulting intermediate undergoes oxidation to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Substitution reactions involving the amino group or the methoxy group are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced trifluoromethyl derivatives.

  • Substitution Products: Amino and methoxy group-substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone 2-NH₂, 6-OCH₃ 233.18 High solubility, hydrogen bonding capability Pharmaceutical intermediates
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone 2-NH₂, 5-Br ~296.0 Enhanced reactivity due to Br; higher MW Drug development, materials
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone 3-C(CH₃)₃ 246.24 Steric hindrance; slow-binding enzyme inhibitor Acetylcholinesterase inhibition
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 2-F, 3-F 224.12 High lipophilicity; metabolic stability Materials science
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone 2-OH, 4-OH 220.14 Polar, prone to oxidation Antioxidant research
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 3-Cl, 5-CF₃ 276.56 High lipophilicity; corrosive Pesticide intermediate

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and amino (NH₂) groups increase electron density, enhancing reactivity in nucleophilic aromatic substitutions (e.g., target compound ). Bromine (Br) and trifluoromethyl (CF₃) groups are electron-withdrawing, directing reactions to meta/para positions . Fluorine substituents (e.g., 2,3-difluoro analog) improve metabolic stability and lipophilicity, making them suitable for drug candidates .
  • Steric Effects :

    • Bulky substituents like tert-butyl (C(CH₃)₃) hinder molecular rotation and enhance binding specificity, as seen in acetylcholinesterase inhibition .

Biological Activity

1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone, also known as CAS 1233967-21-9, is a synthetic organic compound characterized by a trifluoromethyl group attached to an ethanone backbone. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C₉H₈F₃NO₂
  • Molecular Weight : 219.16 g/mol
  • IUPAC Name : 1-(2-amino-6-methoxyphenyl)-2,2,2-trifluoroethan-1-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to enzymes and receptors.

Key Mechanisms Include :

  • Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Protein Binding : It may influence protein conformation and activity through non-covalent interactions such as hydrogen bonding.

Biological Activities

This compound has demonstrated various biological activities in recent studies:

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of cholinesterase enzymes. In a comparative study with other compounds:

  • Inhibition Potency : The compound showed an IC50 value indicating moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Studies

Several studies have explored the effects of this compound on biological systems:

  • Study on Cholinesterase Activity : A study evaluated the inhibitory effects of various compounds on cholinesterase activity. The results indicated that this compound had a comparable inhibitory effect to established inhibitors like physostigmine .
  • Protein Binding Studies : In vitro studies demonstrated that this compound binds effectively to target proteins involved in neurotransmission pathways. This binding was shown to alter the activity of these proteins significantly.

Applications in Research

The unique properties of this compound make it a valuable tool in various fields:

  • Medicinal Chemistry : Used as a lead compound for developing new drugs targeting neurological disorders.
  • Biochemical Research : Serves as a probe for studying enzyme mechanisms and protein interactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanoneMethoxy at position 5Moderate AChE inhibition
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanoneChlorine substituentHigh selectivity for BChE
1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanoneMethyl group instead of methoxyLower inhibition potency compared to others

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
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